molecular formula C16H17NO B15322743 Chroman-6-yl(phenyl)methanamine

Chroman-6-yl(phenyl)methanamine

Cat. No.: B15322743
M. Wt: 239.31 g/mol
InChI Key: QCZBIUHQGHMDRA-UHFFFAOYSA-N
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Description

Chroman-6-yl(phenyl)methanamine is a methanamine derivative featuring a chroman (benzopyran) ring system substituted at the 6-position with a phenyl group. The chroman core consists of a benzene ring fused to a dihydropyran ring, imparting unique electronic and steric properties.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

3,4-dihydro-2H-chromen-6-yl(phenyl)methanamine

InChI

InChI=1S/C16H17NO/c17-16(12-5-2-1-3-6-12)14-8-9-15-13(11-14)7-4-10-18-15/h1-3,5-6,8-9,11,16H,4,7,10,17H2

InChI Key

QCZBIUHQGHMDRA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C(C3=CC=CC=C3)N)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chroman-6-yl(phenyl)methanamine typically involves the reaction of chroman derivatives with phenylmethanamine under specific conditions. One common method includes the use of modularly designed organocatalysts (MDOs) to facilitate the reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by a series of oxidation and dehydroxylation steps . This method ensures high yields and excellent stereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Chroman-6-yl(phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromanones or chromones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the chroman ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and other mild oxidants.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Chroman-6-yl(phenyl)methanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Chroman-6-yl(phenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the expression of certain inflammatory markers such as TNF-α and ICAM-1 on endothelial cells, thereby exerting anti-inflammatory effects . The presence of functional groups on the chroman ring allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Structural Differences

  • Core Ring Systems :

    • This compound : Benzopyran (chromane) ring fused to a dihydropyran .
    • (4-Chloro-6-phenylpyrimidin-2-YL)methanamine hydrochloride : Pyrimidine ring with chloro and phenyl substituents .
    • [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine : Pyridine ring substituted with a methoxyethoxy group .
    • {2-[(6-Bromonaphthalen-2-yl)oxy]-6-chlorophenyl}methanamine : Bicyclic naphthalene linked via ether to a chlorophenyl group .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors
This compound* C₁₆H₁₅NO ~237.30 1 3
(4-Chloro-6-phenylpyrimidin-2-YL)methanamine HCl C₁₁H₁₁ClN₃·HCl 252.14 2 (amine + HCl) 4
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine C₉H₁₄N₂O₂ 182.22 1 4
{2-[(6-Bromonaphthalen-2-yl)oxy]-6-chlorophenyl}methanamine C₁₇H₁₃BrClNO 362.65 1 3

* Estimated based on structural inference.

Key Observations :

  • This compound has a moderate molecular weight (~237 g/mol), lower than the brominated naphthalene derivative but higher than the pyridine analog .
  • All compounds share one H-bond donor (primary amine), but acceptor counts vary due to heteroatoms (e.g., pyrimidine in has 4 acceptors).

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